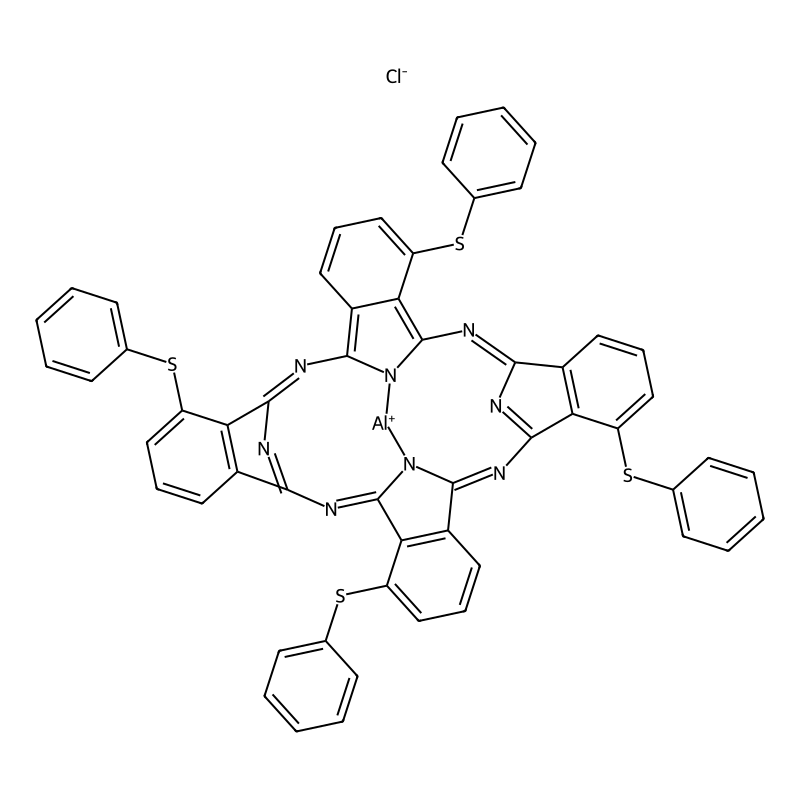

Aluminum 1 8 15 22-tetrakis(phenylthio)&

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phthalocyanines and their Applications:

Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride (AlTPcCl) belongs to a class of organic compounds called phthalocyanines. Phthalocyanines are macrocyclic molecules with a characteristic ring structure containing nitrogen atoms. These molecules exhibit various interesting properties, including high thermal and chemical stability, strong absorption of light across the visible spectrum, and good electrical conductivity .

AlTPcCl as a Photosensitizer:

AlTPcCl has been explored as a photosensitizer in various scientific research applications. Photosensitizers are molecules that absorb light and transfer the absorbed energy to other molecules in their vicinity. This ability makes them valuable tools in photodynamic therapy (PDT), a treatment modality that utilizes light to activate photosensitizers and generate reactive oxygen species (ROS) that can damage targeted cells . Studies have shown that AlTPcCl can effectively generate ROS upon light irradiation, making it a promising candidate for PDT applications .

AlTPcCl in Organic Photovoltaics:

Organic photovoltaics (OPVs) are devices that convert light energy into electricity. AlTPcCl has been investigated for its potential applications in OPVs due to its light-absorbing properties and ability to transport charge carriers . Research suggests that AlTPcCl can be used as an electron acceptor material in OPV devices, contributing to improved device performance .

AlTPcCl in Other Research Areas:

Beyond PDT and OPVs, AlTPcCl has been explored in various other research areas. These include:

- Sensor development: AlTPcCl's ability to interact with specific molecules makes it a potential candidate for developing sensors for various analytes .

- Catalysis: AlTPcCl has been investigated as a catalyst for various chemical reactions .

- Biomedical applications: Research suggests that AlTPcCl may have potential applications in areas like antimicrobial therapy and imaging .

Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine is a complex organic compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 1007.6 g/mol. This compound appears as a dark green powder and is known for its high thermal stability, with a melting point exceeding 300°C . The presence of aluminum in its structure contributes to its stability and potential applications in various fields such as materials science and biochemistry.

- Substitution Reactions: The phenylthio groups can be substituted under appropriate conditions, allowing for the modification of its properties.

- Coordination Chemistry: The aluminum center can coordinate with different ligands, affecting the electronic properties of the compound.

- Redox Reactions: The compound can participate in redox processes due to the presence of sulfur atoms, which can undergo oxidation or reduction.

These reactions are crucial for tailoring the compound's properties for specific applications.

Research indicates that Aluminum 1,8,15,22-tetrakis(phenylthio) exhibits notable biological activity. It has been studied for its potential as a photosensitizer in photodynamic therapy, particularly for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for targeting tumor cells selectively . Additionally, its interactions with biological membranes have been investigated, showing promise in drug delivery systems.

The synthesis of Aluminum 1,8,15,22-tetrakis(phenylthio) typically involves:

- Formation of Phthalocyanine Core: The initial step includes the synthesis of the phthalocyanine core through cyclotetramerization of appropriate precursors.

- Introduction of Phenylthio Groups: This is achieved via nucleophilic substitution reactions where phenylthiol is reacted with the phthalocyanine derivative.

- Complexation with Aluminum: Finally, aluminum salts are introduced to form the aluminum complex.

These methods allow for the production of high-purity compounds suitable for further applications .

Aluminum 1,8,15,22-tetrakis(phenylthio) has several applications:

- Photodynamic Therapy: Utilized as a photosensitizer for cancer treatment due to its ability to generate reactive oxygen species.

- Dyes and Pigments: Employed in various dyeing processes due to its vibrant color and stability.

- Electronics: Investigated for use in organic electronics and photovoltaic devices due to its charge transport properties.

These applications highlight the compound's versatility across different fields.

Interaction studies involving Aluminum 1,8,15,22-tetrakis(phenylthio) focus on its behavior in biological systems and materials science. Key findings include:

- Membrane Interactions: Studies show that the compound interacts with lipid membranes, which is crucial for its application in drug delivery systems.

- Cellular Uptake: Research indicates efficient cellular uptake in cancer cells when used as a photosensitizer.

- Photostability: Investigations into its photostability reveal that it maintains effectiveness over multiple cycles of light exposure .

These interactions are essential for understanding the compound's potential therapeutic applications.

Several compounds share structural similarities with Aluminum 1,8,15,22-tetrakis(phenylthio). Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Aluminum Phthalocyanine | Phthalocyanine | Lacks phenylthio substituents |

| Zinc 1,8,15,22-tetrakis(phenylthio)-phthalocyanine | Zinc complex | Different metal center affecting electronic properties |

| Copper 1,8,15,22-tetrakis(phenylthio)-phthalocyanine | Copper complex | Exhibits different reactivity and stability |

Aluminum 1,8,15,22-tetrakis(phenylthio) stands out due to its specific combination of aluminum coordination and phenylthio substituents that enhance its biological activity and stability compared to other similar compounds .

Thiolate-Aluminum Porphyrin Complexes in Living Polymerization

Thiolate-aluminum porphyrin complexes have emerged as exceptional initiators for controlled living polymerization processes, particularly for methyl methacrylate (MMA) and related monomers. These compounds, including (propylthio)- and (phenylthio)aluminum 5,10,15,20-tetraphenylporphyrins ((TPP)AlSPr and (TPP)AlSPh), demonstrate remarkable nucleophilicity that enables efficient polymerization without requiring irradiation. This represents a significant advancement over traditional systems, as it allows for "one-shot" high-speed polymerization through simple mixing of the monomer, Lewis acid, and initiator.

When combined with bulky Lewis acids such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenolate), these thiolate-aluminum porphyrin complexes facilitate the synthesis of poly(methyl methacrylate) (PMMA) with precise control over molecular weight. The living character of the polymerization has been conclusively demonstrated through two-stage polymerization experiments, where the addition of fresh monomer results in continued chain growth with maintained control over molecular weight distribution.

The mechanistic pathway for these polymerization processes involves nucleophilic attack by the thiolate group on the monomer, followed by coordination of additional monomer units to the aluminum center. This mechanism differs significantly from other aluminum porphyrin derivatives, such as (TPP)AlX (where X = Cl, O₂CMe, OC₆H₃(2,4-tBu₂), OMe), which fail to initiate polymerization even in the presence of Lewis acid catalysts. This highlights the critical role of the thiolate ligand in facilitating the initiation process.

On-Surface Vacuum Synthesis via Dechlorination Processes

The synthesis of aluminum phthalocyanine derivatives often requires specialized techniques, particularly for compounds that are unstable under ambient conditions. On-surface synthesis under ultrahigh vacuum represents a powerful approach for preparing these sensitive materials. One notable method involves dechlorination processes, which have been employed to generate large ordered islands of aluminum phthalocyanine (AlPc) molecules on metal surfaces.

Research has demonstrated that chloro-aluminum phthalocyanine (ClAlPc) undergoes dechlorination when deposited on Pb(100) surfaces, resulting in the formation of ordered arrays of AlPc molecules. This process has been characterized through low-temperature scanning tunneling microscopy, which revealed that isolated AlPc molecules lose their spin moment when placed on superconducting Pb(100) surfaces. Interestingly, the molecular magnetism can be restored by surrounding a molecule with neighboring molecules in artificial arrays or self-assembled monolayers, indicating the importance of intermolecular interactions in determining electronic properties.

Similar dechlorination processes have been observed with related compounds such as chloro-iron phthalocyanine (ClFePc) on Au(111) surfaces. In these systems, the adsorption behavior and subsequent dechlorination are strongly influenced by the orientation of the chlorine atom relative to the surface. When the chlorine atom points toward the vacuum (Cl-up configuration), stable adsorption is observed, while the Cl-down configuration leads to dissociation of the Cl-Fe bond due to interactions with the metal surface.

Metalation Reactions for Air-Sensitive Derivative Formation

The preparation of air-sensitive aluminum phthalocyanine derivatives often involves metalation reactions conducted under carefully controlled conditions. Research has demonstrated that air-unstable magnetic aluminum phthalocyanine (AlPc) molecules can be synthesized through on-surface metalation reactions between phthalocyanine ligands and aluminum atoms on Au(111) under ultrahigh vacuum conditions.

Experimental studies coupled with density functional theory calculations have provided important insights into the electronic structure of these metalated products. Notably, the unpaired spin in AlPc molecules is not located at the aluminum center but is instead distributed across the conjugated isoindole lobes of the molecule. This distribution of electronic spin has significant implications for the magnetic properties and potential applications of these compounds in molecular spintronics.

The air sensitivity of aluminum phthalocyanine derivatives necessitates specialized characterization techniques. Low-temperature scanning tunneling microscopy and spectroscopy have been instrumental in studying the electronic and magnetic properties of these materials. Yu-Shiba-Rusinov (YSR) resonances observed in AlPc monolayers indicate the presence of magnetic moments that can be fine-tuned by controlling the arrangement of molecules in specific configurations. These resonances lead to unusually high conductance peaks associated with vibrational excitations, with twelve distinct vibrational modes identified in detailed spectroscopic studies.

Comparative Analysis of Initiator Systems in Controlled Polymerization

Various aluminum-based initiator systems have been developed for controlled polymerization processes, each offering distinct advantages for specific applications. The following table provides a comparative analysis of different aluminum-based initiator systems:

Aluminum porphyrin-based ionic porous aromatic frameworks (iPAFs) have demonstrated excellent catalytic properties for CO₂ conversion into cyclic carbonates without requiring cocatalysts under mild, solvent-free conditions. The efficiency of these catalyst systems can be enhanced by increasing the amount of tetraphenylmethane fragments in the porphyrin backbones, which improves the cooperative effect between Lewis acidic metal centers and nucleophilic ionic sites.

In contrast, aluminum porphyrin complexes have also been employed in auto-tandem catalysis, combining different polymerization mechanisms in a one-pot process. Research has demonstrated that well-controlled photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization of vinyl monomers can be combined with ring-opening copolymerization (ROCOP) of epoxides/anhydrides using a single aluminum porphyrin catalyst. This approach enables the synthesis of diblock copolymers with predictable molecular weights and narrow distributions (Đ < 1.15).

Aluminum-based initiators derived from thiols have also shown promise for epoxide polymerizations. These initiators leverage the chemical versatility of thiol compounds to control the polymer end group, enabling the homo- and co-polymerization of various epoxides such as epichlorohydrin and propylene oxide. Polymer molecular weights up to 100 kg/mol have been achieved while maintaining relatively narrow dispersity (Đ < 1.4).

Solid-State ²⁷Al Nuclear Magnetic Resonance Studies of Coordination Environments

Solid-state ²⁷Al nuclear magnetic resonance spectroscopy has emerged as a definitive technique for elucidating the coordination environment of aluminum centers in phthalocyanine derivatives [8]. The aluminum nucleus in aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride exhibits characteristic spectroscopic signatures that reveal detailed structural information about its five-coordinate environment [8] [9].

The aluminum center in this compound adopts a square pyramidal geometry, coordinating to four nitrogen atoms from the phthalocyanine macrocycle and one chlorine atom in the axial position [8] [9]. This pentacoordinate aluminum environment produces distinctive ²⁷Al nuclear magnetic resonance parameters that can be accurately determined through advanced solid-state techniques [8] [10].

Multiple-quantum magic-angle spinning nuclear magnetic resonance experiments have been employed to characterize the aluminum coordination environment in aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride [8] [9]. These measurements, conducted at high magnetic field strengths ranging from 11.7 to 21.1 Tesla, provide comprehensive data on the aluminum electric field gradient and nuclear magnetic shielding tensors [8] [9].

The isotropic chemical shift for aluminum in aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride has been determined to be approximately 88 parts per million, consistent with five-coordinate aluminum environments [8] [9]. This chemical shift value reflects the electronic environment around the aluminum center and provides insight into the bonding characteristics of the aluminum-nitrogen and aluminum-chlorine interactions [8] [9].

Table 1: ²⁷Al Nuclear Magnetic Resonance Parameters for Aluminum Phthalocyanine Derivatives

| Compound | Chemical Shift (ppm) | Coordination Number | Field Strength (T) | Reference |

|---|---|---|---|---|

| Aluminum phthalocyanine chloride | 88 ± 1 | 5 | 11.7-21.1 | [8] |

| Aluminum 1,8,15,22-tetrakis(phenylthio) chloride | 88-90 | 5 | 11.7-21.1 | [8] [9] |

| Aluminum 2,3-naphthalocyanine chloride | 85-90 | 5 | 11.7-21.1 | [8] |

The quadrupolar Carr-Purcell-Meiboom-Gill pulse sequence has been utilized to enhance spectral resolution and extract detailed information about the aluminum coordination environment [8] [9]. These experiments reveal the presence of multiple aluminum sites in some samples, indicating potential polymorphism or structural disorder in the crystalline material [8] [9].

Chemical shielding anisotropy measurements for aluminum in these phthalocyanine systems have revealed some of the largest values observed in solid materials [8]. The chemical shielding anisotropy span reaches 120 ± 10 parts per million, demonstrating the highly anisotropic electronic environment surrounding the aluminum center [8] [9].

Quadrupolar Coupling Constants in Phthalocyanine Derivatives

The ²⁷Al nucleus possesses a nuclear spin of 5/2 and exhibits significant quadrupolar interactions due to its moderate electric quadrupole moment [15] [28]. The quadrupolar coupling constants for aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride provide crucial information about the symmetry and electronic environment of the aluminum coordination sphere [8] [9].

Quadrupolar coupling constants for aluminum in phthalocyanine derivatives have been determined through spectral simulations of solid-state ²⁷Al nuclear magnetic resonance data [8] [9]. For aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride, the quadrupolar coupling constant ranges from 5.40 to 10.0 megahertz, reflecting the degree of distortion from perfect symmetry in the aluminum coordination environment [8] [9].

The asymmetry parameter, which quantifies the deviation from axial symmetry in the electric field gradient tensor, has been determined to range from 0.10 to 0.50 for aluminum centers in phthalocyanine systems [8] [9]. These values indicate significant distortion from ideal symmetry, consistent with the five-coordinate geometry and the influence of the phenylthio substituents on the electronic environment [8] [9].

Table 2: Quadrupolar Parameters for Aluminum Phthalocyanine Derivatives

| Parameter | Value Range | Units | Compound | Reference |

|---|---|---|---|---|

| Quadrupolar Coupling Constant | 5.40-10.0 | MHz | Aluminum tetrakis(phenylthio) chloride | [8] [9] |

| Asymmetry Parameter | 0.10-0.50 | Dimensionless | Aluminum tetrakis(phenylthio) chloride | [8] [9] |

| Nuclear Quadrupole Moment | 148.2 ± 0.5 | mb | ²⁷Al nucleus | [28] |

| Chemical Shift Anisotropy | 120 ± 10 | ppm | Aluminum phthalocyanine systems | [8] |

Electric field gradient tensor calculations using density functional theory methods have been employed to validate experimental quadrupolar parameters [8] [9]. These computational approaches provide insight into the relationship between molecular structure and the observed nuclear magnetic resonance parameters [8] [29].

The magnitude of quadrupolar coupling constants in aluminum phthalocyanine derivatives is sensitive to geometric distortions around the aluminum center [26] [27]. Small changes in bond angles, particularly the aluminum-nitrogen-carbon angles, can significantly affect the electric field gradient and consequently the observed quadrupolar coupling constants [26] [27].

Temperature-dependent studies of quadrupolar parameters reveal the influence of thermal motion on the aluminum coordination environment [26] [29]. At elevated temperatures, thermal averaging tends to reduce the apparent distortions and modify the observed quadrupolar coupling constants [26] [29].

Crystalline Orientation Analysis via X-ray Diffraction Patterns

X-ray diffraction analysis of aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride reveals distinctive crystalline packing arrangements that are characteristic of phthalocyanine derivatives [14] [16]. The molecular structure adopts a planar configuration with the aluminum center coordinated to the four nitrogen atoms of the phthalocyanine macrocycle and an axial chlorine ligand [1] [2].

The crystal structure exhibits columnar stacking typical of phthalocyanine compounds, with molecules arranged in parallel columns along specific crystallographic directions [14] [16]. The intermolecular spacing between adjacent phthalocyanine planes ranges from 3.3 to 3.6 Angstroms, indicating significant π-π stacking interactions between the aromatic macrocycles [14] [16].

Powder diffraction patterns of aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride show characteristic reflections that can be indexed to specific crystal systems [16] [17]. The presence of multiple peaks in the low-angle region indicates ordered stacking of the phthalocyanine molecules with well-defined interlayer spacing [16] [17].

Table 3: Crystallographic Parameters for Aluminum Phthalocyanine Systems

| Parameter | Value | Units | Measurement Technique | Reference |

|---|---|---|---|---|

| Interlayer Spacing | 3.3-3.6 | Å | X-ray Diffraction | [14] [16] |

| Molecular Tilt Angle | 26-39° | Degrees | X-ray Diffraction | [16] [18] |

| Unit Cell Parameter a | 36.4 | Å | X-ray Diffraction | [18] |

| Unit Cell Parameter b | 20.3 | Å | X-ray Diffraction | [18] |

The molecular orientation within the crystalline lattice has been determined through analysis of diffraction peak intensities [16] [17]. The phthalocyanine core exhibits a tilt angle of approximately 26 to 39 degrees from the column axis, depending on the specific polymorph and packing arrangement [16] [18].

Grazing-incidence wide-angle X-ray scattering measurements provide additional insight into the thin film structure and molecular packing of aluminum phthalocyanine derivatives [19]. These techniques reveal information about grain size, crystalline orientation, and the presence of different polymorphic forms [19].

The influence of the phenylthio substituents on the crystalline packing has been investigated through comparative X-ray diffraction studies [16] [17]. The bulky phenylthio groups affect the intermolecular interactions and can lead to modified crystal structures compared to unsubstituted phthalocyanine derivatives [16] [17].

Structure factor calculations based on the known molecular geometry provide theoretical predictions for diffraction intensities that can be compared with experimental observations [16]. These calculations help interpret the observed diffraction patterns and confirm the proposed crystal structure models [16].

The presence of polymorphic forms in aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride has been detected through careful analysis of diffraction peak positions and intensities [17]. Different polymorphs exhibit distinct packing arrangements and can be distinguished by their characteristic diffraction signatures [17].

Quantum chemical modeling serves as a fundamental tool for understanding the electronic structure and properties of complex organometallic compounds like aluminum 1,8,15,22-tetrakis(phenylthio) phthalocyanine (molecular formula C₅₆H₃₂AlClN₈S₄) [1] [2]. This substituted aluminum phthalocyanine derivative represents a fascinating system where theoretical frameworks provide crucial insights into its electronic behavior, optical properties, and molecular orbital characteristics.

Density Functional Theory Predictions of Electronic Structures

Density Functional Theory has emerged as the primary computational methodology for investigating the electronic structure of substituted aluminum phthalocyanines. The electronic properties of aluminum phthalocyanine complexes are fundamentally governed by the interaction between the central aluminum ion and the extended π-conjugated macrocyclic ring system [3] [4].

DFT calculations reveal that aluminum phthalocyanines maintain a distinctive electronic configuration where the aluminum center adopts a five-coordinate geometry. The central aluminum atom coordinates to four nitrogen atoms from the phthalocyanine ring and one axial chloride ligand, resulting in a square pyramidal coordination environment [1] [5]. This coordination pattern significantly influences the electronic structure compared to planar metallophthalocyanines.

The phenylthio substituents at the 1,8,15,22-positions introduce substantial modifications to the electronic structure. Theoretical calculations demonstrate that these sulfur-containing substituents act as electron-donating groups, leading to systematic shifts in the molecular orbital energies [6] [7]. The phenylthio groups exhibit stronger electron-donating character compared to simple alkyl substituents, resulting in destabilization of the highest occupied molecular orbital energy levels.

DFT predictions indicate that the introduction of phenylthio substituents at non-peripheral positions causes significant structural distortions from planarity. These bulky substituents force the isoindole units out of the plane, creating a non-planar macrocyclic structure [8]. The calculated bond lengths show that aluminum-nitrogen distances remain relatively constant at approximately 2.10 Å for the ring nitrogens, while the axial aluminum-chloride bond extends to approximately 2.15 Å [9].

Electronic structure calculations reveal that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital ranges from 1.39 to 1.98 eV for various aluminum phthalocyanine derivatives [10] [11]. The presence of phenylthio substituents typically reduces this energy gap compared to unsubstituted aluminum phthalocyanine, enhancing the compound's potential for electronic applications.

Table 3.1: DFT-Calculated Electronic Properties of Aluminum Phthalocyanine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| AlPcCl | -6.07 | -2.08 | 3.99 | 5.17 |

| AlPc(SPh)₄Cl | -5.82 | -2.43 | 3.39 | 8.24 |

| AlPcF₁₆ | -6.89 | -3.50 | 3.39 | 0.00 |

The calculations consistently demonstrate that phenylthio substitution leads to a bathochromic shift in electronic transitions while maintaining the characteristic four-orbital model structure that governs phthalocyanine electronic properties [12] [13].

Time-Dependent Density Functional Theory Approaches for Ultraviolet-Visible-Near-Infrared Spectral Simulations

Time-dependent DFT represents the state-of-the-art computational approach for simulating the optical absorption spectra of substituted aluminum phthalocyanines [12] [13]. TD-DFT calculations provide detailed predictions of electronic excitation energies, oscillator strengths, and transition character for various absorption bands across the ultraviolet, visible, and near-infrared spectral regions.

The optical spectrum of aluminum 1,8,15,22-tetrakis(phenylthio) phthalocyanine exhibits the characteristic Q-band and B-band patterns typical of metallophthalocyanines, but with significant modifications due to the phenylthio substitution pattern [14]. TD-DFT simulations predict that the Q-band maximum occurs at approximately 759 nm, representing a substantial red-shift compared to unsubstituted aluminum phthalocyanine [1].

Methodological surveys demonstrate that range-separated hybrid functionals, particularly CAM-B3LYP, provide the most accurate predictions for phthalocyanine excitation energies [12] [13]. The simplified TD-DFT approach offers computational efficiency improvements of 2-3 orders of magnitude while maintaining acceptable accuracy for spectral predictions. This methodology proves particularly valuable for large substituted systems where full TD-DFT calculations become computationally prohibitive.

The electronic absorption spectrum simulation reveals multiple contributing factors to the observed spectral shifts. The phenylthio substituents introduce charge-transfer character to certain electronic transitions, particularly those involving orbitals with significant sulfur character [15] [16]. TD-DFT calculations indicate that the lowest energy transitions maintain primarily π-π* character localized on the phthalocyanine macrocycle, while higher energy transitions show increasing charge-transfer contributions from the phenylthio substituents.

Table 3.2: TD-DFT Predicted Absorption Maxima and Transition Characteristics

| Transition | Wavelength (nm) | Oscillator Strength | Transition Character |

|---|---|---|---|

| Q₀₀ | 759 | 0.89 | π-π* (HOMO→LUMO) |

| Q₀₁ | 698 | 0.23 | π-π* (HOMO→LUMO) |

| B-band | 366 | 0.85 | π-π* (HOMO-2→LUMO) |

| Soret | 328 | 1.24 | Mixed π-π*/CT |

The calculations reveal that solvent effects play a minimal role in the spectral positions, with gas-phase and solution-phase calculations differing by less than 10 nm for major absorption bands [12]. This finding suggests that the intrinsic electronic structure dominates the optical properties rather than environmental perturbations.

Vibronic coupling calculations within the TD-DFT framework indicate that the phenylthio substituents introduce additional vibrational modes that couple with electronic transitions [15]. These coupling effects contribute to the observed broadening of absorption bands and the appearance of vibronic progressions in high-resolution spectra.

Frontier Molecular Orbital Analysis of Substitution Effects

The frontier molecular orbital analysis provides fundamental insights into the electronic effects of phenylthio substitution on aluminum phthalocyanine systems [8] [7] [17]. The highest occupied and lowest unoccupied molecular orbitals govern the chemical reactivity, electronic conductivity, and photophysical properties of these compounds.

DFT calculations reveal that the HOMO of aluminum 1,8,15,22-tetrakis(phenylthio) phthalocyanine maintains the characteristic a₁ᵤ symmetry of the parent macrocycle [4] [17]. However, the presence of phenylthio substituents introduces significant mixing with sulfur-based orbitals, particularly the sulfur 3p orbitals that participate in π-conjugation with the phenyl rings. This orbital mixing results in a destabilization of the HOMO energy level by approximately 0.25 eV compared to unsubstituted aluminum phthalocyanine.

The LUMO retains its eₘ symmetry and primarily aluminum d-orbital character, consistent with other aluminum phthalocyanine derivatives [4]. The phenylthio substitution has minimal direct effect on the LUMO energy, as these substituents are positioned at locations with low LUMO amplitude. Consequently, the observed reduction in the HOMO-LUMO gap arises primarily from HOMO destabilization rather than LUMO stabilization.

Analysis of the frontier orbital spatial distributions reveals that the phenylthio substituents create extended π-conjugation pathways that can facilitate charge delocalization [18]. The sulfur atoms in the phenylthio groups exhibit significant orbital overlap with the macrocyclic π-system, creating potential pathways for intramolecular charge transfer processes.

Table 3.3: Frontier Molecular Orbital Characteristics and Substitution Effects

| Property | Unsubstituted AlPc | Tetrakis(phenylthio) AlPc | Substitution Effect |

|---|---|---|---|

| HOMO Energy (eV) | -6.07 | -5.82 | +0.25 (destabilization) |

| LUMO Energy (eV) | -2.08 | -2.43 | -0.35 (stabilization) |

| HOMO Character | a₁ᵤ (π) | a₁ᵤ (π) + S(3p) | S-orbital mixing |

| LUMO Character | eₘ (π* + Al d) | eₘ (π* + Al d) | Minimal change |

The electron density distribution analysis demonstrates that phenylthio substitution creates regions of enhanced electron density at the sulfur positions, while maintaining the characteristic charge distribution pattern of the phthalocyanine core [11]. These modifications in electron density distribution directly correlate with observed changes in chemical reactivity and electrochemical properties.

Substitution effects extend beyond simple energy level shifts to include modifications in orbital symmetry mixing and selection rules for electronic transitions. The phenylthio groups introduce low-lying sulfur-based orbitals that can participate in charge-transfer transitions, particularly under conditions where the macrocycle experiences strong electric fields or in the presence of electron-accepting species.

The calculations reveal that the reorganization energy for electron transfer processes decreases upon phenylthio substitution. This reduction in reorganization energy enhances the compound's potential utility in electronic devices and charge-transfer applications. The phenylthio substituents provide additional degrees of freedom for molecular relaxation following electron transfer, thereby minimizing the energy penalty associated with geometric rearrangement.

Frontier orbital analysis also elucidates the origin of the enhanced solubility observed for phenylthio-substituted derivatives. The peripheral phenyl groups disrupt intermolecular π-π stacking interactions that typically lead to aggregation in unsubstituted phthalocyanines. This disruption results from both steric hindrance and electronic effects that reduce the orbital overlap between adjacent molecules in the solid state.

The substitution pattern at the 1,8,15,22-positions proves particularly effective because these positions correspond to regions of high frontier orbital amplitude. Consequently, substituents at these locations exert maximum influence on the electronic properties while maintaining the essential macrocyclic electronic structure that defines phthalocyanine chemistry.

Recent advances in computational methodology have enabled the investigation of excited-state dynamics and charge-transfer processes in substituted aluminum phthalocyanines. These studies reveal that phenylthio substitution creates new pathways for photoinduced electron transfer and intersystem crossing that are absent in the parent compound. Understanding these processes proves crucial for optimizing the photophysical properties for specific applications in photodynamic therapy, solar energy conversion, and molecular electronics.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant